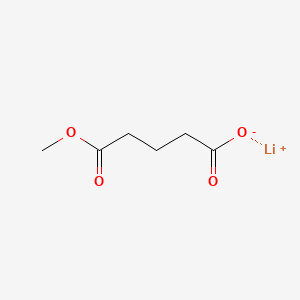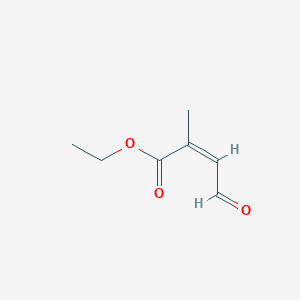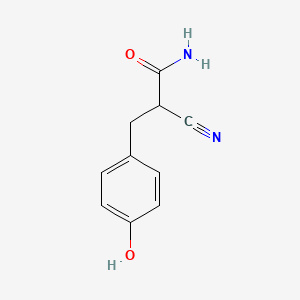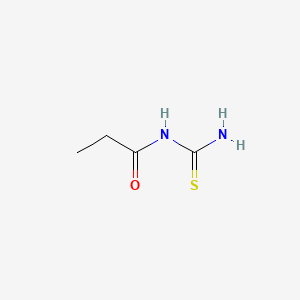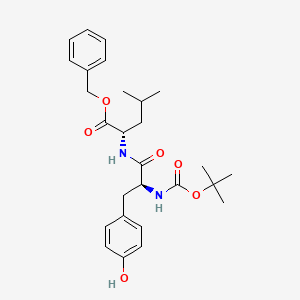
Boc-Tyr-Leu-OBn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Tyr-Leu-OBn is a synthetic peptide compound composed of three amino acids: tyrosine, leucine, and a benzyl ester. The term “Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group of tyrosine during the synthesis process. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Tyr-Leu-OBn is typically synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The Boc protecting group is used to protect the amino group of tyrosine. The subsequent amino acids, leucine and the benzyl ester, are then sequentially added to the growing peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a suitable cleavage reagent .
Industrial Production Methods
In industrial settings, this compound is produced using automated peptide synthesizers that follow the same SPPS methodology. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection .
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr-Leu-OBn undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like TFA.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Modifications of the peptide backbone or side chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized or reduced forms of the peptide .
Scientific Research Applications
Boc-Tyr-Leu-OBn has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a model compound for studying peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Boc-Tyr-Leu-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Boc-Tyr-Leu-OMe
- Boc-Tyr-Leu-OH
- Boc-Tyr-Leu-NH2
Uniqueness
Boc-Tyr-Leu-OBn is unique due to the presence of the benzyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C27H36N2O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H36N2O6/c1-18(2)15-23(25(32)34-17-20-9-7-6-8-10-20)28-24(31)22(29-26(33)35-27(3,4)5)16-19-11-13-21(30)14-12-19/h6-14,18,22-23,30H,15-17H2,1-5H3,(H,28,31)(H,29,33)/t22-,23-/m0/s1 |
InChI Key |
SVINFKSLOMLCGB-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
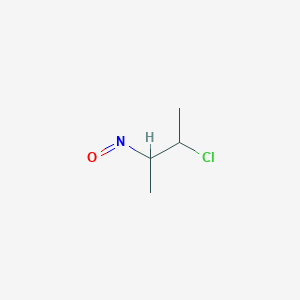
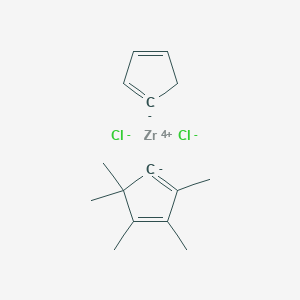
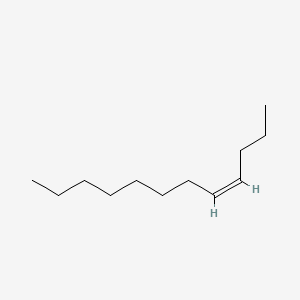
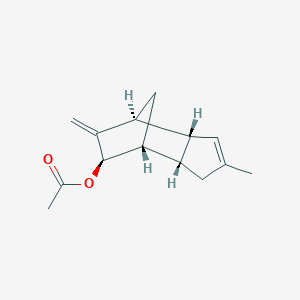



![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
